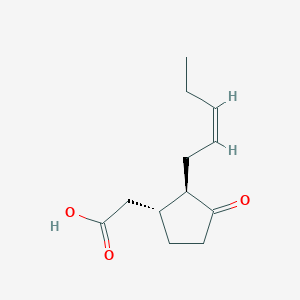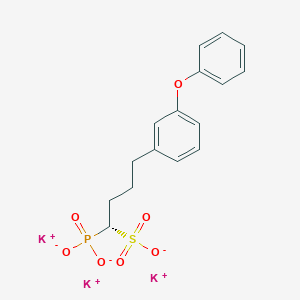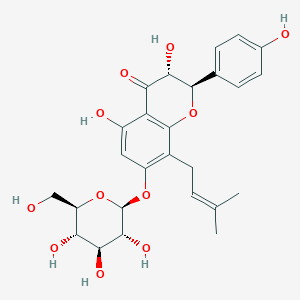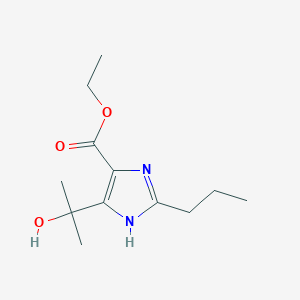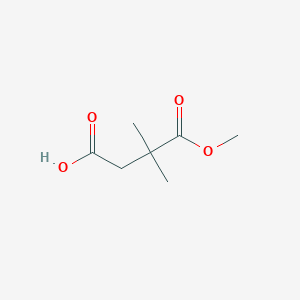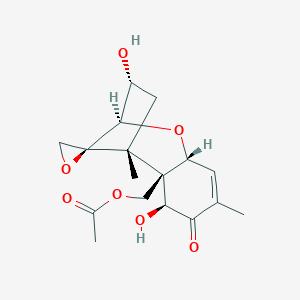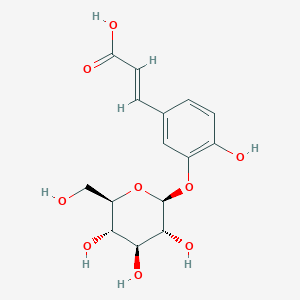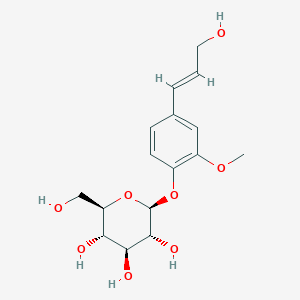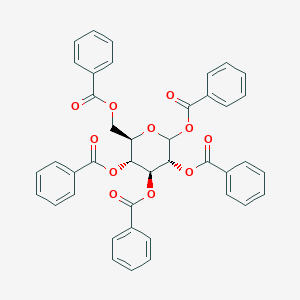
Glucopyranose pentabenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of glucopyranose pentabenzoate derivatives can be achieved through various chemical pathways. For instance, photo-bromination of penta-O-benzoyl-β-D-glucopyranose with bromine yields good amounts of the 5-bromoderivative, which can be further processed to obtain various glucopyranose derivatives (Ferrier & Tyler, 1980). Another method involves the dehydrative α-glucosylation using 6-O-acetyl- or 6-O-p-nitrobenzoyl-2,3,4-tri-O-benzyl-D-glucopyranose, which is described as a stereoselective synthesis approach (Koto et al., 1983).
Molecular Structure Analysis
The molecular structure of glucopyranose pentabenzoate and its derivatives can be complex due to the presence of multiple benzoate groups. Studies on glucopyranoside-incorporated silver(I) and palladium(II) complexes provide insights into the molecular conformations and the steric effects of the glucopyranoside groups in metal complexes, indicating the structural diversity of these derivatives (Yang et al., 2010).
Chemical Reactions and Properties
Glucopyranose pentabenzoate undergoes various chemical reactions, leveraging the reactivity of the ester groups. For example, the synthesis of oligosaccharides on polymer supports explores the reactions of glucopyranose derivatives, leading to the formation of complex oligosaccharide structures (Guthrie et al., 1971).
Aplicaciones Científicas De Investigación
Trofimov et al. (2015) found that Penta-O-1-[2-(glycidyloxy)ethoxy]ethyl-d-glucopyranose enhances biomaterial surface morphology and increases collagen fiber intermolecular bonds, which is beneficial for the preservation of cardiovascular bioprostheses (Trofimov et al., 2015).
Guthrie et al. (1971) demonstrated the synthesis of 6-O-(p-vinylbenzoyl) derivatives of glucopyranose on polymer supports, leading to the attachment of glucopyranose 1,2-O-orthoacetate units to styrene, which has potential applications in biotechnology (Guthrie et al., 1971).
Homer (2009) identified that glucopyranose compounds possess activity that enhances cellular immunity to living tissue, making them useful as anti-tumor agents (Homer, 2009).
Buskas et al. (2000) showed that N-pentenyl glycosides are excellent substrates for preparing various spacer functionalities, useful for studying biological and physiological phenomena of carbohydrates (Buskas et al., 2000).
He et al. (2007) discovered that C--D-glucosylbenzoquinone and C--D-glucosylhydroquinone effectively inhibit rabbit muscle glycogen phosphorylase b, providing a structural basis for inhibition (He et al., 2007).
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .
Direcciones Futuras
The variety and importance of applications of glucopyranose pentabenzoate continuously encourage scientists to undertake investigations of their structures and characteristics . The compound has a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-XBHBEMSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466402 | |
| Record name | glucopyranose pentabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucopyranose pentabenzoate | |
CAS RN |
3006-49-3 | |
| Record name | D-Glucopyranose, 1,2,3,4,6-pentabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | glucopyranose pentabenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)
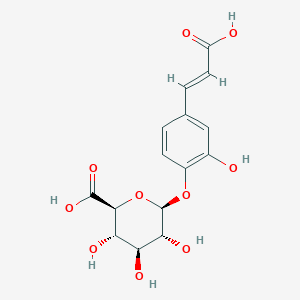
![N-[4-(Trifluoromethyl)benzoyl]glycine](/img/structure/B30623.png)
